![molecular formula C24H25N3O7S B2558487 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide CAS No. 878059-67-7](/img/structure/B2558487.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide is a complex organic compound that features a benzodioxin ring, a morpholine group, and an indole sulfonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the morpholine group and the indole sulfonyl moiety. Common reagents and conditions used in these reactions include:
Reagents: Sulfonyl chlorides, indole derivatives, morpholine, acetic anhydride.
Conditions: Acidic or basic conditions, elevated temperatures, and inert atmospheres.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide involves several key steps:
- Starting Materials : The synthesis typically begins with 2,3-dihydrobenzo[1,4]dioxin derivatives and morpholine-based compounds.
- Reagents : Common reagents include sulfonyl chlorides and various bases (e.g., sodium carbonate) to facilitate the reaction.
- Characterization Techniques : The final products are characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures.
Example Synthesis Pathway
A typical pathway may involve the following reactions:
Enzyme Inhibition
Research indicates that compounds containing the benzodioxane moiety exhibit substantial inhibitory activity against various enzymes:
- α-glucosidase : Inhibitors of this enzyme can help manage Type 2 diabetes by slowing carbohydrate absorption.
- Acetylcholinesterase (AChE) : Some derivatives have shown weak inhibition against AChE, which is relevant for Alzheimer's disease treatment.
Antitumor Activity
The compound has also been evaluated for its anticancer properties:
- In Vitro Studies : Various derivatives were assessed against human tumor cell lines following protocols established by the National Cancer Institute (NCI). Many showed significant antimitotic activity with mean growth inhibition values indicating potential as anticancer agents .
Other Biological Activities
Compounds with similar structures have been reported to exhibit a range of additional biological activities:
- Anti-inflammatory : Some derivatives have shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential use in treating inflammatory conditions .
- Antimicrobial : Certain benzodioxane derivatives have demonstrated antimicrobial properties, expanding their potential applications in infectious disease management.
Case Study 1: α-glucosidase Inhibition
In a study focusing on the synthesis of N-(2,3-dihydrobenzo[1,4]dioxin) derivatives, researchers synthesized a series of compounds that exhibited varying degrees of α-glucosidase inhibition. The most potent inhibitors were identified and further characterized through molecular docking studies to understand their binding interactions with the enzyme .
Case Study 2: Antitumor Efficacy
Another study evaluated a related compound in a panel of cancer cell lines. The compound demonstrated significant cytotoxicity against several types of cancer cells, with further analysis revealing mechanisms involving cell cycle arrest and apoptosis induction. These findings suggest that modifications to the benzodioxane structure could enhance anticancer activity .
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(indol-3-yl)sulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(morpholin-4-yl)acetamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Actividad Biológica
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, enzyme inhibitory properties, and potential therapeutic roles based on recent research findings.
Synthesis
The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial step typically includes the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various sulfonyl chlorides to form sulfonamide intermediates. These intermediates are then reacted with bromoacetamides in polar aprotic solvents like DMF to yield the final products.
Enzyme Inhibition
Recent studies have demonstrated that compounds derived from 2,3-dihydrobenzo[1,4]dioxin exhibit significant biological activities. Notably:
- α-glucosidase Inhibition : Several synthesized derivatives have shown moderate inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, specific derivatives displayed IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM), indicating their potential as anti-diabetic agents .
- Acetylcholinesterase Inhibition : Some derivatives have also been tested for their inhibitory effects on acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. While the activity was generally weaker compared to α-glucosidase inhibition, it still highlights the compound's multifaceted biological potential .
Antitumor Activity
Compounds with a similar benzodioxane structure have been reported to exhibit antitumor properties. For example, derivatives tested against various cancer cell lines demonstrated significant antiproliferative activity:
Cell Line | Compound | IC50 (μM) |
---|---|---|
Huh7 (Liver) | 3g | <10 |
Caco2 (Colon) | 3g | <10 |
HCT116 (Colon) | 3g | <10 |
MDA-MB 231 (Breast) | - | >25 |
This suggests that certain derivatives could be promising candidates for further development in cancer therapy .
Molecular Docking Studies
In silico molecular docking studies have been conducted to predict the binding affinity of these compounds to target enzymes. The results aligned with in vitro findings, confirming that certain structural features enhance enzyme binding and inhibition .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, and how are intermediates characterized?
- Methodological Answer : The core benzodioxin-6-amine scaffold is synthesized via nucleophilic substitution reactions. For example, 2,3-dihydro-1,4-benzodioxin-6-amine reacts with sulfonyl chlorides under pH-controlled conditions (pH 9–10, aqueous Na₂CO₃) to form sulfonamide intermediates . Subsequent N-alkylation/arylation is achieved using alkyl/aryl halides in DMF with catalytic LiH, followed by purification via TLC monitoring and recrystallization . Structural confirmation employs IR (C=O, S=O stretching), ¹H/¹³C NMR (aromatic protons, methylene/morpholine signals), and elemental analysis .
Q. How are spectral techniques (IR, NMR) applied to confirm the structure of this compound and its analogs?
- Methodological Answer :
- IR spectroscopy : Key peaks include sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹, acetamide C=O at ~1650–1680 cm⁻¹, and morpholine C-O-C at ~1100 cm⁻¹ .
- ¹H NMR : Aromatic protons (6.5–8.0 ppm), methylene groups in the benzodioxin ring (4.2–4.5 ppm), and morpholine protons (3.5–3.7 ppm) are diagnostic. Integration ratios validate substitution patterns .
- CHN analysis : Validates molecular formula consistency (±0.3% theoretical vs. experimental) .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis of morpholine-containing analogs to improve yield and purity?
- Methodological Answer :
- Catalyst selection : LiH in DMF enhances nucleophilic substitution efficiency by deprotonating sulfonamide intermediates, accelerating alkylation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions.
- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) ensures completion. Incomplete reactions are resolved by iterative reagent addition (e.g., acetyl chloride in dichloromethane with Na₂CO₃) .
- Purification : Gradient column chromatography (e.g., 0–8% MeOH in CH₂Cl₂) removes unreacted starting materials .
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation or hydrogen-bonding networks?
- Methodological Answer :
- Data collection : High-resolution X-ray diffraction identifies bond lengths/angles, confirming sulfonamide geometry and morpholine ring puckering .
- SHELX refinement : Hydrogen-bonding patterns (e.g., N-H···O=S interactions) are analyzed using graph-set notation (e.g., R₂²(8) motifs), critical for understanding packing efficiency and stability .
- Validation : R-factors (<5%) and electron density maps ensure model accuracy. Disordered atoms (e.g., morpholine oxygen) are refined isotropically .
Q. How should researchers interpret contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Dose-response assays : Test compound libraries at multiple concentrations (e.g., 0.1–100 µM) to distinguish specific inhibition from nonspecific cytotoxicity .
- Enzyme selectivity : Compare IC₅₀ values against related enzymes (e.g., acetylcholinesterase vs. α-glucosidase) to identify off-target effects .
- Computational docking : Use Schrödinger Suite or AutoDock to model binding poses. Discordant experimental vs. in silico data may indicate allosteric binding or assay interference (e.g., compound aggregation) .
Q. What statistical approaches are recommended for analyzing high-throughput screening data of analogs with minor structural modifications?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to evaluate variables (e.g., substituent size, electron-withdrawing/donating groups) on bioactivity .
- Multivariate analysis : Principal Component Analysis (PCA) reduces dimensionality, linking structural features (e.g., logP, polar surface area) to activity clusters .
- Error analysis : Report standard deviations (≥3 replicates) and use ANOVA to assess significance (p < 0.05) .
Q. Methodological Considerations
- Avoiding commercial bias : Focus on peer-reviewed synthesis protocols (e.g., Pharmaceutical Chemistry Journal , Acta Crystallographica ) rather than vendor-supplied data.
- Data contradiction management : Cross-validate spectral data (e.g., NMR vs. HRMS) and replicate bioassays under standardized conditions .
- Ethical reporting : Disclose crystallization solvents and refinement parameters to ensure reproducibility .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O7S/c28-23(25-17-5-6-20-21(13-17)34-12-11-33-20)16-35(30,31)22-14-27(19-4-2-1-3-18(19)22)15-24(29)26-7-9-32-10-8-26/h1-6,13-14H,7-12,15-16H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCROBDSKADJGIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.